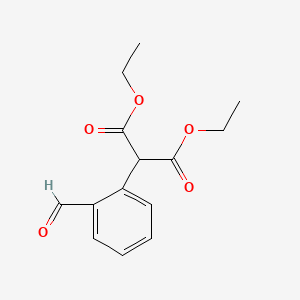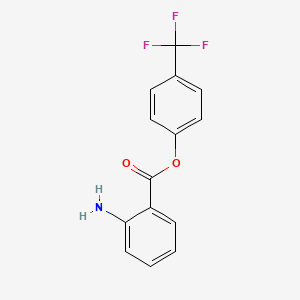
3-(Cyclopropylmethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)azetidine is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring substituted with a cyclopropylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction could produce different amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclopropylmethoxy group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-(Cyclopropylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity compared to simpler azetidines .
Propiedades
Número CAS |
1219976-56-3 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)azetidine |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)5-9-7-3-8-4-7/h6-8H,1-5H2 |
Clave InChI |
YNIGCEJFTCIFBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)





![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)





